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Scopoletin

Cat. No.: B1681571
CAS No.: 92-61-5
M. Wt: 192.17 g/mol
InChI Key: RODXRVNMMDRFIK-UHFFFAOYSA-N
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Description

Natural Occurrence and Distribution in Botanical Species

Scopoletin (7-hydroxy-6-methoxycoumarin) is widely distributed in numerous medicinal and edible plants, belonging to various families and genera nih.govijpsr.com. It has been identified in over 50 plant species, spanning a range of plant families from Gramineae to woody dicots in the Rosaceae shareok.org. This compound is considered one of the most common coumarins found in higher plants shareok.org.

Specific plant sources where this compound has been reported include:

Species within the genus Scopolia, such as Scopolia carniolica and Scopolia japonica wikipedia.org.

Chicory (Cichorium) wikipedia.orgnih.gov.

Artemisia species, including Artemisia scoparia, Artemisia annua, and Artemisia iwayomogi nih.govwikipedia.orgdntb.gov.ua.

Stinging nettle (Urtica dioica) wikipedia.orgnih.gov.

Passion flower (Passiflora) wikipedia.orgnih.gov.

Species in the genus Brunfelsia nih.govwikipedia.orgnih.gov.

Viburnum prunifolium wikipedia.org.

Solanum nigrum wikipedia.orgnih.gov.

Datura metel wikipedia.org.

Mallotus resinosus wikipedia.org.

Kleinhovia hospita wikipedia.org.

Fenugreek wikipedia.org.

Morinda citrifolia (noni) nih.govijpsr.comnih.gov.

Aegle marmelos nih.govijpsr.com.

Erycibe obtusifolia nih.govijpsr.com.

Lasianthus lucidus ijpsr.comjapsonline.com.

Melia azedarach nih.govijpsr.com.

Sinomenium acutum nih.govijpsr.com.

Convolvulus prostratus and Convolvulus pluricaulis nih.govijpsr.com.

Viola mandshurica nih.gov.

Aster tataricus nih.gov.

Foeniculum vulgare nih.gov.

Torilis radiata nih.gov.

Artemisia capillaris nih.gov.

Mitracarpus frigidus nih.govfrontiersin.org.

Loeselia mexicana nih.gov.

Cirsium setidens nih.gov.

Artemisia feddei nih.gov.

Nicotiana glauca nih.gov.

Canarium patentinervium nih.gov.

Erycibe schmidtii nih.gov.

Hibiscus syriacus nih.gov.

Malva parviflora nih.gov.

Cynodon dactylon nih.gov.

Hedyotis diffusa nih.gov.

Caragana frutex nih.gov.

Phyllanthus sellowianus nih.gov.

Olea africana and Olea capensis ru.ac.za.

Cotton oup.com.

Sunflower (Helianthus annuus) shareok.org.

Pea (Pisum sativum) shareok.org.

Tobacco (Nicotiana tabacum) shareok.orgencyclopedia.pub.

Potato (Solanum tuberosum) shareok.org.

This compound can be found in various parts of the plant, including roots, fruits, leaves, and stems ijpsr.comjapsonline.com. Its concentration can vary depending on the plant species and the specific plant part japsonline.com. Accumulations of this compound have been observed in areas of tobacco plants infected with tomato spotted wilt virus and in potato tubers infected with leaf roll virus shareok.org.

Here is a table summarizing some plant sources of this compound:

Plant SpeciesFamilyParts Containing this compound
Morinda citrifoliaRubiaceaeFruit
Artemisia annuaAsteraceaeWhole plant
Urtica dioicaUrticaceaeRoots, leaves
Brunfelsia sp.SolanaceaeVarious
Solanum nigrumSolanaceaeVarious
Datura metelSolanaceaeVarious
Lasianthus lucidusRubiaceaeStem bark
Nicotiana tabacumSolanaceaeVarious
Scopolia carniolicaSolanaceaeRoot
Cichorium intybusAsteraceaeVarious
Mitracarpus frigidusRubiaceaeAerial parts

Biosynthetic Pathways of this compound in Plants

This compound is synthesized in plants through the phenylpropanoid pathway, a central metabolic route responsible for producing a wide array of secondary metabolites, including coumarins oup.comfrontiersin.org. The core structure of coumarins, 1,2-benzopyrones, is formed through a series of enzymatic steps involving hydroxylation of cinnamates, trans/cis isomerization of the side chain, and lactonization wikipedia.org.

The biosynthetic precursor to this compound is 4-coumaroyl-CoA wikipedia.org. A key step in the biosynthesis of simple coumarins, including this compound, is the ortho-hydroxylation of cinnamate (B1238496) derivatives frontiersin.org. This step serves as a branch point from the lignin (B12514952) biosynthetic pathway frontiersin.org.

Research, particularly in Arabidopsis thaliana, has elucidated the involvement of specific enzymes in this compound biosynthesis wikipedia.orgdntb.gov.ua. Feruloyl-CoA 6'-Hydroxylase1 (F6'H1), a 2-oxoglutarate-dependent dioxygenase (2OGD), plays a crucial role by catalyzing the ortho-hydroxylation of feruloyl-CoA before the formation of the lactone ring, leading to this compound production frontiersin.orgoup.com. Deficient mutations in the AtF6'H1 gene in Arabidopsis result in a significant reduction in the accumulation of scopolin (B1681689), the β-glucoside of this compound, indicating the importance of AtF6'H1 in this pathway frontiersin.org. Another homologous 2OGD, AtF6'H2, also exhibits activity against CoA thioesters of cinnamates, but its impact on scopolin levels in the plant is not as significant frontiersin.org.

In cotton, a homolog of Arabidopsis F6'H1, named GhF6'H1, has been identified and shown to be involved in this compound biosynthesis and defense response against Verticillium dahliae oup.com. Infection with V. dahliae leads to increased concentrations of this compound in cotton, and treating leaves with exogenous this compound can reduce susceptibility to the pathogen oup.com. This suggests a role for this compound as a phytoalexin in cotton oup.com.

The biosynthesis of this compound can be induced in plants in response to various stimuli, including pathogen infection and treatment with certain chemicals like 2,4-dichlorophenoxyacetic acid shareok.orgoup.com. The rapid production of this compound following pathogen infection indicates a complex regulatory network is involved oup.com.

The biosynthetic pathway can be summarized as starting from the phenylpropanoid pathway, with 4-coumaroyl-CoA as a precursor. Through enzymatic steps including the ortho-hydroxylation of feruloyl-CoA catalyzed by enzymes like F6'H1, this compound is synthesized.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O4 B1681571 Scopoletin CAS No. 92-61-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-methoxychromen-2-one
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InChI

InChI=1S/C10H8O4/c1-13-9-4-6-2-3-10(12)14-8(6)5-7(9)11/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODXRVNMMDRFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0075368
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Molecular Weight

192.17 g/mol
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Physical Description

Solid; [Merck Index] Tan powder; [Acros Organics MSDS], Solid
Record name Scopoletin
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CAS No.

92-61-5
Record name Scopoletin
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Record name 7-hydroxy-6-methoxycoumarin
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Melting Point

204 °C
Record name Scopoletin
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Methodologies for Scopoletin Acquisition and Analysis

Quantitative and Qualitative Analytical Methodologies for Scopoletin

Method Validation Parameters (e.g., Linearity, Limit of Detection (LOD), Limit of Quantification (LOQ), Precision, Accuracy, Recovery)

Analytical methods for the quantification of this compound in various matrices, such as plant extracts and biological samples, require rigorous validation to ensure their reliability, accuracy, and precision. Validation parameters typically assessed include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and recovery, often following guidelines from organizations like the International Conference on Harmonisation (ICH). mdpi.comnih.govresearchgate.netijbpas.com

Several studies have reported validated methods for this compound analysis, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Photodiode Array (PDA) or fluorescence detectors, and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS). mdpi.comnih.govijbpas.comnih.govresearchgate.netoaji.net Quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis spectrophotometry methods have also been developed and validated for this compound quantification. nih.govmdpi.com

Linearity:

Linearity assesses the method's ability to produce results directly proportional to the analyte concentration within a defined range. This is typically evaluated by analyzing a series of standard solutions at different concentrations and plotting the peak area or peak area ratio against the corresponding concentration. The linearity is determined by the correlation coefficient (R²) of the calibration curve. mdpi.comnih.govresearchgate.netijbpas.com

Studies have demonstrated good linearity for this compound analysis across various concentration ranges and methods:

An HPLC-PDA method for analyzing this compound in Morinda citrifolia L. extracts showed linearity with R² ≥ 0.9999 over a range of 1.56–100 µg/mL. mdpi.comresearchgate.net

An HPLC method for quantifying this compound in Argyreia speciosa roots exhibited a linear relationship with r² = 0.998 in the range of 1–40 µg/mL. nih.govresearchgate.net

A validated LC-MS/MS method for this compound in rat plasma showed good linearity (r = 0.9996) over the range of 5–1000 ng/mL. nih.gov

An HPLC method for simultaneous estimation of this compound and other compounds in an Ayurvedic formulation demonstrated linearity with a correlation coefficient of 0.9994 in the range of 400-1200 ppm. ijbpas.com

A validated HPLC method for this compound quantification showed linearity (R² ≥ 0.998) over a concentration range of 0.05-10.0 µg/mL. researchgate.net

A validated qNMR method for this compound in Paederia foetida showed good linearity with r² = 0.9999. nih.govmdpi.com

A UV-Vis spectrophotometry method reported a linear correlation between absorbance and this compound concentration (5–50 µg/mL) with a regression equation of y = 0.0148x − 0.0066 and a correlation coefficient of 0.9995. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ):

LOD is the lowest analyte concentration that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These parameters indicate the sensitivity of the analytical method. mdpi.comnih.govresearchgate.net

Reported LOD and LOQ values for this compound analysis vary depending on the method and matrix:

For the HPLC-PDA method in Morinda citrifolia extracts, LOD and LOQ were in the range of 0.04–0.97 µg/mL and 0.13–2.95 µg/mL, respectively (these ranges cover multiple compounds including this compound). mdpi.comresearchgate.net

An HPLC method for Argyreia speciosa roots reported LOD and LOQ values for this compound of 0.28 µg/mL and 0.84 µg/mL, respectively. nih.govresearchgate.net

The LC-MS/MS method for rat plasma had an LOD of 1 ng/mL and an LLOQ (Lower Limit of Quantification) of 5 ng/mL. nih.gov

An HPLC method for Convolvulus pluricaulis reported an LOD of 5 ppm and an LOQ of 7.5 ppm. oaji.net

An RP-HPLC method for an Ayurvedic formulation showed LOD and LOQ values for this compound of 17.38 µg/mL and 52.69 µg/mL, respectively. ijbpas.com

A validated HPLC method reported detection limits for this compound of 0.01 µg/mL. researchgate.net

An ASE-HPLC-DAD method for this compound in extracts had an LOD of 0.17 µg/g and linearity from 0.54 to 120.10 µg/g. researchgate.net

The validated qNMR method for Paederia foetida showed an LOD of 0.009 mg/mL and an LOQ of 0.029 mg/mL. nih.govmdpi.com

The UV-Vis spectrophotometer method for Paederia foetida had LOD and LOQ values of 2.238 µg/mL and 7.463 µg/mL, respectively. mdpi.com

Precision:

Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as relative standard deviation (RSD). Both intra-day (repeatability) and inter-day (intermediate precision) precision are evaluated. mdpi.comnih.govresearchgate.net

Precision results for this compound analysis methods:

The HPLC-PDA method for Morinda citrifolia extracts showed precision values (RSDs) of <4%. mdpi.comresearchgate.net

The LC-MS/MS method for rat plasma demonstrated intra-day and inter-day precision (RSD%) less than 6.1%, with RSD values ranging between 3.2% and 6.1%. nih.gov

Precision studies for the RP-HPLC method in an Ayurvedic formulation showed RSD values less than 2.00%. ijbpas.com

A validated HPLC method reported good intraday and interday precisions (RSD < 4.33%). researchgate.net

The validated qNMR method for Paederia foetida showed high precision with RSD < 1% and high stability (RSD = 0.022%). nih.govmdpi.com

Accuracy:

Accuracy is the closeness of agreement between the test result and the accepted reference value. It is often assessed through recovery studies, where known amounts of the analyte are added to a sample matrix, and the percentage of the added amount recovered by the method is determined. mdpi.comnih.govresearchgate.net

Accuracy and recovery data for this compound analysis:

The intra- and inter-day accuracy values (recovery) for the HPLC-PDA method in Morinda citrifolia extracts were in the range of 97.5–121.9% and 98.8–118.1%, respectively. mdpi.comresearchgate.net Average recoveries in non-fermented Morinda citrifolia extracts ranged from 99.3–102.2% for this compound, and in fermented extracts, they ranged from 100.2–100.9%. mdpi.com

An HPLC method for Argyreia speciosa roots found recovery values between 91.94 and 97.86%. nih.govresearchgate.net

The LC-MS/MS method for rat plasma showed intra-day and inter-day accuracy (RE%) ranging from -3.0%–2.5%. nih.gov The extraction recovery for this compound ranged from 93.9%–96.6%. nih.gov

The recovery of this compound using an HPLC method for a polyherbal formulation was found to be in the range of 99.53 – 102.13%, confirming the accuracy. researchgate.net

Recovery values from 99.10 to 100.1% indicated good accuracy for an HPLC method in Convolvulus pluricaulis. oaji.net

The accuracy study for the RP-HPLC method in an Ayurvedic formulation determined by standard recovery showed values of 100.13% - 100.62% for this compound. ijbpas.com

Recovery percentage values were between 97.04 and 99.97% for a validated HPLC method. researchgate.net An ASE-HPLC-DAD method showed good recovery (99.88%). researchgate.net

The validated qNMR method for Paederia foetida showed good recovery (94.08-108.45%). nih.govmdpi.com

The percentage recovery of standard this compound determined by the UV-Vis spectrophotometer method ranged from 100.25% to 105.37%. mdpi.com

Here are some of the data points presented in tabular format:

Table 1: Summary of Method Validation Parameters for this compound Analysis

MethodMatrix / SourceLinearity RangeR² / r²LODLOQPrecision (RSD%)Accuracy / Recovery (%)Reference
HPLC-PDAMorinda citrifolia L. extracts1.56–100 µg/mL≥ 0.99990.04–0.97 µg/mL0.13–2.95 µg/mL< 497.5–121.9 (intra-day), 98.8–118.1 (inter-day) mdpi.comresearchgate.net
HPLCArgyreia speciosa roots1–40 µg/mL0.9980.28 µg/mL0.84 µg/mLNot specified91.94–97.86 nih.govresearchgate.net
LC-MS/MSRat Plasma5–1000 ng/mL0.99961 ng/mL5 ng/mL (LLOQ)< 6.1-3.0–2.5 (RE%), 93.9–96.6 (Extraction Recovery) nih.gov
HPLCPolyherbal formulation10–130 ng/mL0.9982Not specifiedNot specifiedPrecise99.53–102.13 researchgate.net
HPLCConvolvulus pluricaulis20-100 ppm0.99615 ppm7.5 ppm0.71 (Repeatability)99.10–100.1 oaji.net
RP-HPLCAyurvedic formulation400-1200 ppm0.999417.38 µg/mL52.69 µg/mL< 2.00100.13–100.62 ijbpas.com
HPLCExtracts0.05-10.0 µg/mL≥ 0.9980.01 µg/mLNot specified< 4.3397.04–99.97 researchgate.net
ASE-HPLC-DADExtracts0.54–120.10 µg/g0.99950.17 µg/gNot specified< 299.88 researchgate.net
qNMRPaederia foetida extractsNot specified0.99990.009 mg/mL0.029 mg/mL< 194.08–108.45 nih.govmdpi.com
UV-VisPaederia foetida extracts5–50 µg/mL0.99952.238 µg/mL7.463 µg/mLNot specified100.25–105.37 mdpi.com

These validation parameters demonstrate that various analytical methods have been successfully developed and validated for the reliable quantification of this compound in different complex matrices, supporting its analysis for research and quality control purposes.

Elucidation of Scopoletin S Pharmacological Activities and Molecular Mechanisms

Antineoplastic and Anticancer Research

Scopoletin demonstrates promising antineoplastic and anticancer potential through various mechanisms, including the modulation of cell proliferation, induction of apoptosis, inhibition of migration and invasion, anti-angiogenic effects, and regulation of key cellular signaling pathways. nih.govresearchgate.net

Modulation of Cell Proliferation and Viability

Studies have shown that this compound can inhibit the proliferation and reduce the viability of various cancer cell lines. For instance, this compound exhibits anti-proliferative action on BW5147 murine lymphoma cells and MCF-7 human adenocarcinoma cells. nih.govresearchgate.net It has also been reported to inhibit the growth of human prostate cancer cells (LNCaP) in a dose-dependent manner. bioline.org.brresearchgate.net In human neuroblastoma SHSY5Y cells, this compound reduced cell viability with IC50 values of 91.82 µM and 79.19 µM after 48 and 72 hours, respectively. dergipark.org.tr Furthermore, this compound has been shown to inhibit the proliferation of HCT-116 and A549 cells. frontiersin.org A synthesized derivative of this compound, SC-III3, significantly inhibited the viability of HepG2 hepatocellular carcinoma cells with IC50 values of 0.65 µM at 24 hours and 0.32 µM at 48 hours, while showing less toxicity to normal liver cells. nih.gov

Here is a table summarizing some reported effects of this compound on cell proliferation and viability:

Cell LineEffect on Proliferation/ViabilityKey Finding/DataSource
BW5147 murine lymphoma cellsInhibitedAnti-proliferative action observed. nih.govresearchgate.net
MCF-7 human adenocarcinomaInhibitedAnti-proliferative action observed. nih.govresearchgate.net
LNCaP prostate cancer cellsInhibitedDose-dependent growth inhibition. bioline.org.brresearchgate.net
SHSY5Y neuroblastoma cellsReduced viabilityIC50: 91.82 µM (48h), 79.19 µM (72h). dergipark.org.tr
HCT-116 cellsInhibitedInhibition observed. frontiersin.org
A549 cellsInhibitedInhibition observed. frontiersin.org
HepG2 hepatocellular carcinomaInhibited (by SC-III3)IC50: 0.65 µM (24h), 0.32 µM (48h). nih.gov
Cervical cancer cell linesInhibited growthIC50 ranged from 7.5 to 25 µM. nih.govresearchgate.netjbuon.com
Normal cellsComparatively negligible effectsIC50 for normal cells was approximately 90 µM. nih.govresearchgate.net

(Note: This table is a representation of data discussed in the text and is intended to be viewed as interactive.)

Induction of Apoptosis and Programmed Cell Death Pathways

This compound is known to induce apoptosis, or programmed cell death, in various cancer cell types. nih.govresearchgate.netjabonline.injabonline.in In human cervical cancer cells, this compound triggers apoptotic cell death, as indicated by AO/EB staining. nih.govresearchgate.netjbuon.com This induction of apoptosis is associated with the enhancement of pro-apoptotic protein expression, such as Bax and caspases-3, -8, and -9, and a decline in the expression of the anti-apoptotic protein Bcl-2. nih.govresearchgate.netjbuon.comeuropeanreview.org this compound has been reported to activate nuclear factor-kappa B (NF-κB), caspase-3, and PARP cleavage, leading to apoptosis in promyeloleukemic HL-60 cells. researchgate.net Similar outcomes, including increased apoptosis via activation of caspase-3, have been observed in PC3 cells. researchgate.net this compound also causes apoptosis in human melanoma A375 cells through the downregulation of survivin and Stat-3 and upregulation of p53 and caspase-3. researchgate.net In cholangiocarcinoma cells, this compound induces apoptosis, and co-administration with cisplatin (B142131) is indicated to increase cytotoxicity. researchgate.netbdpsjournal.org this compound-induced apoptosis can occur via a mitochondrial-dependent pathway, leading to a loss of mitochondrial membrane potential and the release of pro-apoptotic proteins like cytochrome c. researchgate.net

Inhibition of Cell Migration and Invasion

This compound has demonstrated the ability to inhibit cancer cell migration and invasion, processes crucial for metastasis. nih.govresearchgate.net In human cervical cancer cells, this compound inhibits cell invasion in a concentration-dependent manner, suggesting its potential against metastatic cancers. nih.govresearchgate.netjbuon.com This anti-metastatic potential was examined using cell invasion assays, which showed that this compound inhibited the migration of HeLa cells. jbuon.com In cholangiocarcinoma cells, this compound suppressed migration, which was associated with a decreased ratio of matrix metalloproteinase 9 (MMP9) to tissue inhibitors of metalloproteinases 1 (TIMP1) mRNA. nih.gov At modest cytotoxic doses, this compound significantly inhibited the migration of KKU-100 cells. nih.gov

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been identified as a natural coumarin (B35378) with anti-angiogenic properties. nih.govresearchgate.netnih.gov this compound may exert its anti-angiogenic effects by inhibiting endothelial cell growth and migration, as well as inhibiting the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2). nih.govresearchgate.netpharmrep.org Studies have shown that this compound can inhibit VEGF-stimulated proliferation, migration, and tube formation in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net The inhibition of HUVEC proliferation was significant at 100 µM this compound after 72 hours, while tube formation and migration were inhibited by 52.4% and 38.1% respectively, following treatment with 100 µM this compound. nih.gov The anti-angiogenic activity of this compound may be attributed, in part, to the inhibition of ERK1/2 activation. researchgate.netpharmrep.org

Regulation of Cellular Signaling Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK), PI3K/AKT/mTOR)

This compound influences several key cellular signaling pathways involved in cancer progression. It has been reported to regulate the mitogen-activated protein kinase (MAPK) and PI3K/AKT/mTOR pathways. nih.govresearchgate.net In human cervical cancer cells, this compound exerts anticancer effects by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. researchgate.netnih.govresearchgate.netjbuon.com Inhibition of the PI3K/Akt pathway by this compound alters the expression of regulatory proteins like Bad, FOXO, and GSK3, thereby repressing cell survival and proliferation. europeanreview.orgresearchgate.net This inhibition also suppresses mTOR, which can reduce the invasiveness of tumor cells. europeanreview.orgresearchgate.net this compound can block the PI3K/AKT pathway by inhibiting the phosphorylation of PI3K and AKT proteins in a concentration-dependent manner. jbuon.com this compound has also been shown to inhibit the MAPK pathway in various cell types, including the phosphorylation of ERK1/2, JNK, and p38 MAPK. researchgate.netresearchgate.netresearchgate.net While some studies suggest this compound inhibits NF-κB, other research indicates it might activate NF-κB, suggesting a complex interaction with this pathway. psgcas.ac.inmdpi.com this compound's effects on colon cancer may involve suppressing oxidative stress and inhibiting inflammation through the regulation of pathways including the nuclear factor erythroid-related factor-2 signaling pathway, inflammation-associated pathways, apoptosis pathway, autophagy pathway, cell proliferation signaling, and insulin (B600854) sensitizing pathway. jabonline.injabonline.in

Cell Cycle Arrest Mechanisms

This compound can induce cell cycle arrest in cancer cells, preventing them from proliferating. nih.govresearchgate.netresearchgate.net It has been shown to trigger cell cycle arrest in human cervical cancer cell lines. researchgate.netnih.govresearchgate.netjbuon.comeuropeanreview.org Specifically, this compound can block cells at the G2/M checkpoint of the cell cycle in HeLa cervical cancer cells. nih.govresearchgate.netjbuon.com In prostate cancer cells (LNCaP), this compound induced G2/M phase growth arrest and led to an increase in the sub-G0/G1 cell population. bioline.org.br This effect was associated with the downregulation of cyclin D1 levels. bioline.org.br this compound can induce cell cycle arrest in various cancer cells, including cervical, cholangiocarcinoma, breast, hepatoma, and lung cancer cells. researchgate.net A this compound derivative, SC-III3, induced S phase arrest in HepG2 cells, accompanied by a decrease in the expression of key cell cycle regulators like cyclin A, cyclin B, cyclin E, and Cdk2. nih.gov This S phase arrest was linked to DNA breaks induced by SC-III3. nih.gov

Here is a table summarizing some reported effects of this compound on cell cycle arrest:

Cell LineCell Cycle Phase ArrestAssociated Molecular ChangesSource
HeLa cervical cancer cellsG2/MBlocking at the G2/M checkpoint. nih.govresearchgate.netjbuon.com
LNCaP prostate cancer cellsG2/M, increased sub-G0/G1Downregulation of cyclin D1. bioline.org.br
PC3 prostate cancer cellsG0/G1 and S phasesPrevention of proliferation by arresting cell cycle. bdpsjournal.org
Cholangiocarcinoma cellsG0/G1Induction of cell cycle arrest. researchgate.netbdpsjournal.org
HepG2 hepatocellular carcinomaS (by SC-III3)Decreased expression of cyclin A, B, E, and Cdk2; DNA breaks. nih.gov

(Note: This table is a representation of data discussed in the text and is intended to be viewed as interactive.)

Synergistic Effects with Conventional Therapeutics

Research suggests that this compound may exhibit synergistic effects when used in combination with conventional chemotherapeutics. A comprehensive review highlighted the potential for this compound, as a coumarin derivative, to enhance the effectiveness of traditional chemotherapy while potentially reducing associated side effects. nih.govresearchgate.netmdpi.comeurekaselect.com Studies have indicated that coumarins, including this compound, demonstrate cytotoxic activity against various cancer cell lines, and this activity is often synergistic with conventional anticancer drugs. mdpi.com

Anti-inflammatory Research

This compound has demonstrated notable anti-inflammatory properties through various mechanisms, including the modulation of pro-inflammatory mediators, inhibition of inflammatory enzymes, regulation of leukocyte infiltration, and impact on oxidative stress markers. researchgate.nettandfonline.comtandfonline.comresearchgate.netwindows.netnih.govresearchgate.netbiointerfaceresearch.com

Modulation of Pro-inflammatory Mediators (e.g., Prostaglandin E2 (PGE2), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6))

Studies have shown that this compound can suppress the release and expression of key pro-inflammatory cytokines and mediators. In LPS-stimulated RAW 264.7 cells, this compound inhibited the release of PGE2, TNF-α, IL-1β, and IL-6 in a concentration-dependent manner. researchgate.net Furthermore, research in croton oil-treated mouse ears revealed that this compound reduced the overproduction of PGE2 and TNF-α. tandfonline.comtandfonline.comresearchgate.net In a study using human mast cell line (HMC-1) cells, this compound significantly and dose-dependently inhibited the production of TNF-α, IL-6, and IL-8 induced by PMA plus A23187. researchgate.net

Data on the inhibition rates of pro-inflammatory mediators by this compound in HMC-1 cells are presented in the table below.

MediatorThis compound Concentration (0.2 mM)Maximal Inhibition Rate (%)
TNF-α0.2 mM41.6 ± 4.2
IL-60.2 mM71.9 ± 2.5
IL-80.2 mM43.0 ± 5.7

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS), Myeloperoxidase (MPO))

This compound has been shown to inhibit the activity and expression of enzymes involved in inflammatory pathways. It suppressed the expression of COX-2 in LPS-stimulated RAW 264.7 cells in a concentration-dependent manner. researchgate.net In carrageenan-induced paw edema in mice, this compound decreased the expression of iNOS and COX-2 in the edema paw. windows.net Additionally, this compound has demonstrated significant inhibitory effects on MPO activity. tandfonline.comtandfonline.comresearchgate.net Studies in croton oil-induced mouse ear edema showed that this compound could prevent PMN infiltration, which is consistent with reduced MPO activity. tandfonline.comtandfonline.com

Regulation of Leukocyte Infiltration (e.g., Polymorphonuclear (PMN) Infiltration)

The regulation of leukocyte infiltration is a key aspect of the inflammatory response, and this compound has shown effects in this area. In croton oil-induced mouse ear edema, this compound significantly inhibited vascular dye leakage, suggesting a partial restoration of abnormally high capillary permeability, leading to less infiltration of PMN and other inflammatory cells. tandfonline.comtandfonline.com Furthermore, this compound treatment significantly reduced cell migration and exudation in animal studies. researchgate.net

Impact on Oxidative Stress Markers (e.g., Malondialdehyde (MDA))

This compound's anti-inflammatory mechanisms also involve its impact on oxidative stress markers. In carrageenan-induced paw edema, this compound significantly attenuated the malondialdehyde (MDA) level in the edema paw. windows.net Studies have found that this compound at doses over 100 mg/kg could significantly reduce the MDA level in paw homogenates, suggesting that the inhibition of free radical production might be an important mechanism underlying its anti-inflammatory activity. tandfonline.comtandfonline.com

Antioxidant Activity Investigations

Mechanisms of Free Radical Scavenging

This compound has demonstrated significant antioxidant activity, which is crucial for mitigating the impact of oxidants in the body. nih.govresearcher.liferesearchgate.net Reactive oxygen species (ROS), such as superoxide (B77818), peroxides, and hydroxyl radicals, are endogenously produced free radicals that can damage cellular components if not effectively removed. fao.org

Studies using Density Functional Theory (DFT) calculations have investigated the radical scavenging mechanisms of this compound. These studies indicate that this compound possesses strong antioxidant activity. nih.govresearcher.liferesearchgate.net The primary mechanism for scavenging radicals like the methylperoxy radical (CH₃OO•) involves Hydrogen Atom Transfer (HAT) at the O-H bond in this compound. nih.govresearcher.liferesearchgate.net This is supported by the compound's lowest bond dissociation energy at this site. nih.govresearcher.liferesearchgate.net The calculated activation energy for the radical scavenging reaction further suggests that this compound is an effective antioxidant. nih.govresearcher.liferesearchgate.net

In vitro studies have also shown this compound's ability to scavenge various free radicals, including hydrogen peroxide, superoxide anion radicals, and hydroxyl radicals. jocpr.com For instance, at a concentration of 45 µg/mL, this compound showed notable scavenging activity against these radicals. jocpr.com

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx))

Beyond direct radical scavenging, this compound also enhances the activity of endogenous antioxidant enzymes. These enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), are key components of the body's defense system against oxidative stress. fao.orgnih.govmdpi.com

Research has shown that this compound can increase the activities of SOD, CAT, and GPx. nih.govnih.govscholarsresearchlibrary.com For example, in studies involving alcohol-induced HepG2 cells (human liver adenocarcinoma cell line), this compound at a concentration of 50 μg/mL was found to increase the activities of SOD, catalase, glutathione peroxidase, and glutathione reductase. nih.govfao.org In animal models of inflammation, this compound treatment significantly increased SOD, CAT, and GPx activities in affected tissues. nih.gov This enhancement of enzymatic activity is believed to contribute to this compound's protective effects against oxidative damage. nih.govmdpi.com

Data on the effect of this compound on the activities of aortic enzymic antioxidants in a hypercholesterolemia rat model showed significant increases in SOD, CAT, and GPx activities upon this compound supplementation compared to the control group. scholarsresearchlibrary.com

Antimicrobial and Antiviral Research

This compound has demonstrated antimicrobial properties against a variety of microorganisms, including bacteria, fungi, and parasites. nih.goveurekaselect.comresearchgate.netresearchgate.net

This compound has been reported to be active against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Studies have investigated the antibacterial mechanisms of coumarins, suggesting that they can disrupt the bacterial cell membrane and/or bind to genomic DNA. mdpi.com For instance, research on 7-methoxycoumarin, a related coumarin, showed that it caused disruption to the cell membrane of Ralstonia solanacearum. frontiersin.org this compound isolated from Lasianthus lucidus stem bark showed antibacterial effects against Pseudomonas aeruginosa strains, leading to morphological changes such as cell lysis and inflated swelling of cell walls. researchgate.net The minimum inhibitory concentration (MIC) of this this compound against P. aeruginosa strains was reported as 128 μg/ml. researchgate.net this compound isolated from Aleurites moluccana stem bark demonstrated antibacterial activity against Salmonella typhi with a MIC of 250 µg/ml. researchgate.net

This compound exhibits antifungal activity against various fungal species, including Candida species. nih.govresearchgate.netresearchgate.net Specifically, research has focused on its effects against Candida tropicalis, a significant biofilm-forming fungal species. nih.govresearchgate.netmdpi.com

Studies have shown that this compound is effective against both planktonic cells and biofilms of multidrug-resistant C. tropicalis. nih.govresearchgate.net The proposed mechanisms of action include interference in the synthesis of essential fungal cell components, disruption of cell walls and plasma membranes, and impairment of biofilm growth, formation, and proliferation. nih.govnih.govresearchgate.netfrontiersin.org this compound's action against C. tropicalis has been related to the fungal cell wall, affecting plasma membrane sterols. nih.govresearchgate.net When combined with fluconazole, this compound also inhibited efflux pumps at the plasma membrane, which are a common mechanism of antifungal resistance. nih.govresearchgate.netresearchgate.net

Quantitative analyses have shown that this compound significantly decreases C. tropicalis cell density. nih.govresearchgate.net For example, one study reported a 91.7% reduction in cell density with this compound treatment, similar to the effect of fluconazole. nih.govresearchgate.net this compound also inhibited the growth rate of preformed C. tropicalis biofilms, with a reported 68.2% reduction after 48 hours of treatment at the MIC value. nih.govresearchgate.netresearchgate.net

Data on the minimum inhibitory concentration (MIC) of this compound against Candida species include values of 67.22 μg/mL for Candida glabrata and 119 μg/mL for Candida tropicalis. nih.govresearchgate.netresearchgate.net

This compound has also been investigated for its activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. wikipedia.orgnih.govnih.govfishersci.no

Recent studies have reported that this compound possesses antitubercular activity. nih.gov For example, this compound isolated from the roots of Morinda citrifolia exhibited activity against Mycobacterium tuberculosis with a reported MIC of 50 μg/mL. nih.gov Another study evaluated this compound isolated from Pelargonium sidoides for antitubercular activity. tandfonline.comtandfonline.com While the isolated compounds in that study did not show inhibitory activity against M. tuberculosis at the highest concentration tested, the butanol root extract from P. sidoides did show activity against M. tuberculosis. tandfonline.comtandfonline.com An earlier study reported that this compound at a dose of 40 mg/ml could be used as an anti-tuberculosis drug for Mycobacterium tuberculosis strain H37Rv. researchgate.netinnovareacademics.in

This compound has been identified as having antiparasitic activity. wikipedia.orgnih.govnih.goveurekaselect.comresearchgate.net Studies have explored its effects against parasites such as Leishmania donovani. nih.govmdpi.com

This compound has shown moderate antileishmanial activity against Leishmania donovani promastigotes. nih.gov One study reported an IC₅₀ value of 163.30 ± 0.32 μg/mL for this compound against Leishmania donovani. nih.govmdpi.com This activity was suggested to be potentially correlated with its acetylcholinesterase inhibitory activity. nih.gov Another study reported a higher antileishmanial activity with an IC₅₀ value of 6.804 µg/mL. mdpi.com

Antiviral Activity (e.g., SARS-CoV-2 Main Protease (Mpro) Inhibition)

Research has explored the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. The main protease (Mpro), also known as 3CLpro or nsp5, of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. researchgate.netnih.govnih.gov

In silico studies, such as molecular docking analysis, have indicated that this compound has the potential to bind to and inhibit the SARS-CoV-2 Mpro. researchgate.net These studies suggest a binding affinity for the main protease. researchgate.net Experimental investigations using techniques like FRET-based enzymatic assays have provided further support, revealing an experimental IC₅₀ value for this compound against Mpro. nih.govnih.gov Biophysical studies, including fluorescence spectroscopy and isothermal titration calorimetry (ITC), have demonstrated a strong binding interaction between this compound and Mpro. nih.govnih.gov Fluorescence quenching studies indicate high affinity binding, and ITC measurements have supported a tight binding constant. nih.govnih.gov Interaction studies suggest that this compound forms hydrogen bonds with amino acids near the active site of Mpro, which has been corroborated by molecular dynamics simulations. nih.govnih.gov These findings collectively suggest that this compound could be a potential candidate for antiviral treatment targeting SARS-CoV-2 Mpro. nih.govnih.gov

Neurobiological and Neuroprotective Studies

This compound has demonstrated various neurobiological and neuroprotective properties in both in vitro and in vivo experimental trials. frontiersin.orgnih.govresearchgate.netresearchgate.net Its potential in this area is linked to several mechanisms, including enzyme inhibition, modulation of neuronal cell health, and anxiolytic effects. frontiersin.orgresearchgate.netresearchgate.nete-century.usnih.govnih.govrsc.orgbslonline.orgbslonline.orgresearchgate.net

Enzyme Inhibition (e.g., Acetylcholinesterase (AChE), Choline (B1196258) Acetyltransferase, Monoamine Oxidase)

This compound is recognized as an inhibitor of various enzymes involved in neurobiological processes. frontiersin.orgnih.govresearchgate.net Notably, it has shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase (MAO). frontiersin.orgnih.govresearchgate.netresearchgate.netrsc.org Inhibition of AChE is a strategy for treating neurodegenerative conditions characterized by a deficiency in acetylcholine. Studies have reported IC₅₀ values for this compound's inhibition of AChE. nih.gov this compound has also been shown to selectively inhibit MAO-B and increase dopamine (B1211576) levels in rodent brain tissue in vitro. researchgate.net Additionally, this compound has been identified as an inhibitor of choline acetyltransferase. frontiersin.orgnih.govresearchgate.net

Here is a table summarizing some enzyme inhibition data for this compound:

EnzymeIC₅₀ (µM)NotesSource
Acetylcholinesterase (AChE)5.34In vitro study nih.gov
Butyrylcholinesterase (BuChE)9.11In vitro study nih.gov
Aldose Reductase (RLAR)22.51 ± 2.01Rat lens aldose reductase, in vitro frontiersin.org
Aldose Reductase (RLAR)2.93Rat lens aldose reductase, in vitro researchgate.net
Aldose Reductase (RLAR)2.6From Angelica gigas, in vitro mdpi.com
γ-aminotransferase10.57 frontiersin.orgnih.govresearchgate.net
Monoamine Oxidase (MAO-B)Selective inhibitionIncreased dopamine levels in vitro researchgate.net
SARS-CoV-2 Mpro15.75FRET-based enzymatic assay nih.govnih.gov
α-glucosidaseInhibitionIn STZ-induced diabetes mice frontiersin.org
α-amylaseInhibitionIn STZ-induced diabetes mice frontiersin.org
Protein Tyrosine Phosphatase 1B (PTP1B)SuppressionIn MG-treated FL83B hepatocytes mdpi.comdntb.gov.ua

Modulation of Neuronal Cell Health

This compound has demonstrated the ability to protect neuronal cells against various insults, including oxidative stress and neurotoxicity. researchgate.netrsc.orgbslonline.orgbslonline.orgresearchgate.netresearchgate.net Studies have shown that this compound can attenuate neurodegeneration and protect against hydrogen peroxide (H₂O₂)-induced cytotoxicity in neuronal cell lines. researchgate.netrsc.orgresearchgate.net It has been reported to protect PC12 cells against Aβ42-induced neurotoxicity and H₂O₂-induced cytotoxicity. nih.govresearchgate.net For instance, this compound at a concentration of 40 µM showed significant neuroprotective potential against Aβ42 and H₂O₂-induced toxicity in PC12 cells. nih.govresearchgate.net this compound's protective effects are associated with its antioxidant properties and its ability to modulate pathways involved in oxidative stress and apoptosis. researchgate.netrsc.orgbslonline.orgbslonline.orgresearchgate.net It can help balance the antioxidant system and prevent cell apoptosis. researchgate.net Furthermore, this compound has been shown to inhibit alcohol-induced apoptosis in primary hippocampal neurons by regulating factors associated with the caspase-mediated pathway. bslonline.orgbslonline.orgresearchgate.net

Anxiolytic Properties

Research suggests that this compound may possess anxiolytic properties. frontiersin.orgresearchgate.netresearchgate.nete-century.usnih.gov Studies have indicated that this compound can influence pathways associated with anxiety. researchgate.netbiointerfaceresearch.com Molecular docking analysis has suggested that this compound could interact with GABA transaminase. researchgate.net While the exact mechanisms are still being explored, these findings highlight the potential of this compound in addressing anxiety-related conditions. e-century.usnih.gov

Metabolic Regulation and Anti-diabetic Research

This compound has shown promise in the regulation of metabolism and has been investigated for its potential anti-diabetic effects. frontiersin.orgnih.govresearchgate.netmdpi.comdntb.gov.uafrontiersin.orgresearchgate.net Studies in animal models of diabetes have indicated that this compound can have hypoglycemic and lipid-lowering effects. frontiersin.org It has been shown to ameliorate hyperglycemia and hepatic steatosis in diet-induced diabetic mice. frontiersin.org this compound may enhance postprandial blood glucose levels by inhibiting the activity of carbohydrate digestive enzymes like α-glucosidase and α-amylase. frontiersin.org Furthermore, this compound has been shown to improve insulin sensitivity by activating pathways such as PPARγ/Akt and AMPK, and by promoting GLUT2 plasma translocation in hepatocyte and adipocyte cell models. frontiersin.orgmdpi.comdntb.gov.uaresearchgate.net It can also protect pancreatic β cells from glycotoxicity and stimulate insulin secretion. frontiersin.org this compound has also been found to suppress protein tyrosine phosphatase 1B (PTP1B) expression, contributing to the alleviation of insulin resistance. mdpi.comdntb.gov.ua

Here is a summary of some findings related to this compound's effects on metabolic regulation:

EffectModel / SystemKey FindingsSource
Hypoglycemic and Lipid-lowering effectsSTZ-induced diabetic ratsMitigates hyperglycemia and hepatic steatosis. frontiersin.org
Inhibition of carbohydrate digestive enzymesSTZ-induced diabetes miceInhibits α-glucosidase and α-amylase, enhancing postprandial blood glucose control. frontiersin.org
Improved insulin sensitivityMethylglyoxal-induced FL83B hepatocytesActivates PPARγ/Akt pathway, restores GLUT2 translocation. frontiersin.orgmdpi.comdntb.gov.ua
Improved insulin sensitivityHigh-fructose diet (HFHFD) ratsActivates AMPK and IRS1–PI3K–Akt pathways in pancreatic β cells, improves glucose homeostasis. frontiersin.org
Increased glucose uptake3T3-L1 adipocytesStimulates GLUT4 translocation via PI3K and AMPK pathways. researchgate.net
Protection of pancreatic β cellsHigh glucose-induced INS-1 pancreatic β cellsProtects from glycotoxicity, stimulates insulin secretion via KATP channel-dependent pathway. frontiersin.org
Suppression of PTP1B expressionMG-treated insulin-resistant FL83B hepatocytesAlleviates insulin resistance. mdpi.comdntb.gov.ua
Inhibition of AGE formationIn vitro bioassay, MG-treated ratsInhibits advanced glycation end-product formation, reduces AGE accumulation in liver. frontiersin.orgresearchgate.netmdpi.com

Aldose Reductase Inhibition and Cataractogenesis Prevention

Aldose reductase (AR) is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications, including cataracts. frontiersin.orgmdpi.combiomolther.org this compound has been identified as an inhibitor of aldose reductase. frontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.combiomolther.org In vitro studies using rat lens aldose reductase (RLAR) have shown that this compound exhibits inhibitory activity with reported IC₅₀ values. frontiersin.orgresearchgate.netmdpi.com Furthermore, in vivo studies using galactose-fed rats, a model for sugar cataracts, have demonstrated that this compound can mitigate diabetes cataract formation by inhibiting AR activity and reducing polyol accumulation. frontiersin.orgbiomolther.org This inhibition of aldose reductase by this compound is considered a potential mechanism for the prevention of cataractogenesis in diabetic conditions. researchgate.netmdpi.combiomolther.org

Hyperglycemia and Diabetes Modulation

Research indicates that this compound may play a role in modulating hyperglycemia and diabetes. In streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound has demonstrated hypoglycemic and lipid-lowering effects frontiersin.orgglobalresearchonline.net. Studies in high-fat diet (HFD)- and STZ-induced diabetic mice reported that this compound ameliorated hyperglycemia and hepatic steatosis by suppressing lipid biosynthesis and the TLR4–MyD88 pathways frontiersin.org. Furthermore, this compound has been shown to enhance postprandial blood glucose levels by inhibiting the activity of carbohydrate digestive enzymes, such as α-glucosidase and α-amylase, in STZ-induced diabetic mice frontiersin.org.

In in vitro studies using INS-1 pancreatic β cells, this compound (1–5 µM) stimulated insulin secretion via the KATP channel-dependent pathway frontiersin.org. Additionally, this compound (5, 10, 25, and 50 μM) protected INS-1 pancreatic β cells from glycotoxicity induced by high glucose, suggesting its potential as a protective agent for these cells frontiersin.org. This compound has also shown potent inhibitory activity against advanced glycation end-product (AGE) formation and rat lens aldose reductase (RLAR) in an in vitro bioassay, with IC50 values of 2.93 ± 0.06 μM and 22.51 ± 2.01 μM, respectively frontiersin.org. The accumulation of AGEs is linked to an increased risk of fracture in patients with type 2 diabetes frontiersin.org. In vitro studies have revealed that this compound (1–20 µM) improved osteoclast formation in diabetes through RANKL and enhanced osteoclast formation by inducing BMP-2 and Runx2 frontiersin.org. Oral administration of 10 mg/kg this compound promoted the formation of bone trabeculae and collagen fibers in the femoral epiphysis and metaphysis of type 2 diabetic mice frontiersin.org.

This compound has also been shown to protect against methylglyoxal (B44143) (MG)-induced hyperglycemia and insulin resistance in Wistar rats nih.govresearchgate.net. This protective effect is mediated by the suppression of AGEs generation and anti-glycation mechanisms nih.gov. This compound activated Nrf2, leading to the metabolism of MG into d-lactic acid and inhibiting AGEs generation, which reduced AGE accumulation in the livers of MG-induced rats nih.gov. This action improved oral glucose tolerance and dyslipidemia nih.gov. Moreover, this compound increased the plasma translocation of glucose transporter-2 and promoted Akt phosphorylation caused by insulin treatment in MG-treated FL83B hepatocytes nih.gov. It also effectively suppressed protein tyrosine phosphatase 1B (PTP1B) expression, thereby alleviating insulin resistance nih.gov.

In 3T3-L1 adipocytes, this compound increased glucose uptake in a dose-dependent manner researchgate.net. This effect was associated with increased expression of plasma membrane glucose transporter type 4 (PM-GLUT4) researchgate.net. This compound promoted PM-GLUT4 expression through the activation of the phosphatidylinositol-3-kinase (PI3K) and adenosine (B11128) monophosphate-activated protein kinase (AMPK) signaling pathways researchgate.netnih.gov.

Research findings on this compound's effects on blood glucose levels in STZ-induced diabetic rats are summarized in the table below:

Treatment GroupBlood Glucose Level (mg/dl) at 120 min (Oral Glucose Tolerance Test)
Diabetic ControlIncreased after glucose administration globalresearchonline.net
This compound 1 mg/kg OD (p.o.)224 ± 4.16 globalresearchonline.net
This compound 1 mg/kg BD (p.o.)190.16 ± 0.94 globalresearchonline.net
Glimepiride (0.11 mg/kg) (Standard)155 ± 6.36 globalresearchonline.net

Data extracted from a study on STZ-induced diabetic rats globalresearchonline.net. Values are expressed as mean ± SEM, n=6.

Cardiovascular System Research

Antihypertensive Effects

The mechanism underlying the antihypertensive effects of this compound may involve its antioxidant activity and potential influence on the angiotensin-converting enzyme (ACE) frontiersin.org. In mice with chronic and acute hypertension induced by angiotensin II, this compound (0.01, 0.1, 1, 2, and 5 mg/kg, p.o.) decreased the pharmacodynamic parameters for SBP and DBP frontiersin.orgjst.go.jp.

Data from a study on the antihypertensive effect of this compound in oxidative stress-associated hypertensive rats is presented below:

ParameterControlThis compound (10 mg/kg)Tempol (100 µmol/kg)
Systolic Blood Pressure (SBP)Increased jrespharm.comDecreased jrespharm.comDecreased jrespharm.com
Diastolic Blood Pressure (DBP)Increased jrespharm.comDecreased jrespharm.comDecreased jrespharm.com
Mean Arterial Pressure (MAP)Increased jrespharm.comDecreased jrespharm.comDecreased jrespharm.com
Heart Rate (HR)Not specifiedNo significant effect jrespharm.comNot specified

Data extracted from a study on hypertensive rats jrespharm.com. This compound significantly decreased SBP, DBP, and MAP (p<0.05) jrespharm.com.

Hepatoprotective Investigations

Investigations into the hepatoprotective properties of this compound have been conducted using various models of liver injury researchgate.netfrontiersin.orgnih.gov. This compound has shown protective effects against alcohol-induced oxidative damage and hepatic steatosis in mice frontiersin.orgnih.gov. Its hepatoprotective effects are associated with the inhibition of lipid accumulation and peroxidation, as well as the reinforcement of the antioxidant defense system frontiersin.orgnih.gov. In alcohol-induced HepG2 cells, this compound (50 μg/mL) increased the activities of antioxidant enzymes such as SOD, catalase, glutathione peroxidase, and glutathione reductase frontiersin.org.

In alcohol-fed rats, this compound regulated AMPK and the toll-like receptor 4 (TLR4)/myeloid differentiation major response gene 88 (MyD88)/NF-κB pathway, alleviating alcoholic hepatic steatosis and inflammation frontiersin.org. This compound (1, 5, and 10 mg/kg) reduced the activity of antioxidant enzymes (superoxide dismutase, SOD) and reduced glutathione (GSH) content, inhibited the production of malondialdehyde (MDA), and resisted oxidative stress during acute liver injury induced by CCl4 in rats, thereby protecting the liver frontiersin.org. This compound also significantly improved alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and alkaline phosphatase (ALP) activities in rat livers under toxicity induced by isoniazid, rifampicin, and pyrazinamide (B1679903) frontiersin.org.

Studies using carbon tetrachloride (CCl4)-intoxicated primary cultured rat hepatocytes demonstrated that this compound significantly reduced the release of glutamic pyruvic transaminase and sorbitol dehydrogenase in a dose-dependent manner (1 µM to 50 µM) koreascience.krnih.gov. At a concentration of 10 µM, this compound preserved glutathione content and superoxide dismutase activity while inhibiting malondialdehyde production koreascience.krnih.gov.

Research on the hepatoprotective effect of this compound in CCl4-induced hepatotoxicity in Wistar rats showed a reduction in elevated liver enzyme levels researchgate.netresearchgate.net.

Treatment GroupAST Levels (U/L)ALT Levels (U/L)
Experimental Control (CCl4-induced hepatotoxicity)1526.66 ± 60.72 researchgate.net894.83 ± 52.47 researchgate.net
This compound 1 mg/kg901.83 ± 17.40 researchgate.netNot specified researchgate.net
This compound 5 mg/kg727.33 ± 29.15 researchgate.net532.66 ± 24.23 researchgate.net
This compound 10 mg/kg923.16 ± 50.19 researchgate.netNot specified researchgate.net

Data extracted from a study on CCl4-induced hepatotoxicity in rats researchgate.net. Values are expressed as mean ± SEM. P < 0.001 for AST and P < 0.01 for ALT in the 5 mg/kg this compound group compared to the experimental control researchgate.net.

Anti-gout and Antihyperuricemic Research

This compound has shown potential in the management of gout and hyperuricemia frontiersin.orgnih.govnih.govgoogle.comtandfonline.com. Studies have investigated its effects on both uric acid production through xanthine (B1682287) oxidase inhibition and uric acid excretion.

Xanthine Oxidase Inhibition

This compound has been found to inhibit xanthine oxidase (XO), an enzyme involved in the production of uric acid frontiersin.orgnih.govnih.govnih.govmdpi.comtandfonline.com. In hyperuricemic mice induced by potassium oxonate, this compound (50, 100, 200 mg/kg) significantly inhibited the activity of xanthine oxidase in liver homogenates nih.govthieme-connect.com. While it showed relatively weak inhibition of commercial xanthine oxidase in vitro, its effect on hepatic xanthine oxidase in the animal model was notable nih.govthieme-connect.com.

A study comparing this compound and chlorogenic acid as potential active components in sunflower calathide extract found that both compounds inhibited xanthine oxidase in vitro in a concentration-dependent manner mdpi.com. Molecular docking studies suggested that both are competitive inhibitors of XO mdpi.com.

Uric Acid Excretion Modulation

In addition to inhibiting uric acid production, this compound also appears to promote uric acid excretion frontiersin.orgnih.govnih.govgoogle.comtandfonline.com. In hyperuricemic mice induced by potassium oxonate, this compound (100 and 200 mg/kg, i.p.) significantly reduced serum uric acid levels and enhanced urine urate frontiersin.orggoogle.com. Oral administration of this compound (200 mg/kg) in yeast extract/potassium oxonate-induced mice also lowered serum uric acid levels, with therapeutic mechanisms associated with the promotion of uric acid excretion frontiersin.orgnih.gov.

The hypouricemic effect of this compound is attributed, in part, to promoting the excretion of uric acid by modulating the gene expression levels of renal uric acid transporters, including URAT1, GLUT9, and OAT1 nih.govtandfonline.com.

A study using this compound-loaded micelles (Sco-Ms) in hyperuricemic mice demonstrated that Sco-Ms exhibited stronger hypouricemic efficacy than free this compound, not only by effectively restoring the dysregulation of URAT1, GLUT9, and OAT1 but also by down-regulating the activity of hepatic xanthine oxidase nih.govtandfonline.com.

The effect of this compound on serum uric acid levels and urine urate excretion in hyperuricemic mice has been investigated:

Treatment GroupSerum Uric Acid LevelUrine Urate Excretion
Hyperuricemic Control (Potassium Oxonate-induced)Elevated frontiersin.orggoogle.comReduced google.com
This compound 100 mg/kg (i.p.)Reduced frontiersin.orggoogle.comEnhanced google.com
This compound 200 mg/kg (i.p.)Reduced frontiersin.orggoogle.comEnhanced google.com
This compound 200 mg/kg (p.o.)Reduced frontiersin.orgnih.govPromoted frontiersin.orgnih.gov

Data extracted from studies on hyperuricemic mice frontiersin.orgnih.govgoogle.com.

Immunomodulatory Effects

This compound has been reported to possess anti-inflammatory and immunomodulatory properties. Studies have shown that this compound can inhibit lymphocyte proliferation and reduce the production of certain cytokines. frontiersin.org In vitro studies using cell lines such as RAW 264.7 and HMC-1 have demonstrated that this compound inhibits the secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-23. frontiersin.orgresearchgate.net This inhibitory effect on pro-inflammatory cytokines and the suppression of COX-2 expression suggest a mechanism by which this compound might exert its anti-inflammatory activity. researchgate.net

Furthermore, research indicates that this compound may exert its anti-inflammatory effects through the prevention of NF-κB signaling and the MAPK pathway. researchgate.net Studies have shown that this compound can reduce central nervous system inflammation via the suppression of NF-κB signaling. researchgate.net In a mouse model of experimental autoimmune encephalomyelitis (EAE), this compound was found to attenuate dendritic cell activation through the inhibition of the NF-κB signaling pathway, leading to a significant reduction in central nervous system inflammation and demyelination. researchgate.net

This compound's impact on cytokine levels has also been investigated in the context of hypersensitivity reactions. In mice with type I hypersensitivity, administration of this compound at various doses (1, 3, and 10 mg/kg body weight) was shown to reduce the amount of IL-10 in serum. rjpbcs.com Specifically, doses of 3 mg/kgBW and 10 mg/kgBW were able to decrease IL-10 levels to within the normal range in these mice. rjpbcs.com

Acaricidal and Insecticidal Activity

This compound has demonstrated notable contact acaricidal and repellent activity, including the inhibition of egg laying, which can contribute to restraining pest population development. mdpi.comsemanticscholar.org The acaricidal mechanism of this compound against species like Tetranychus cinnabarinus is believed to involve multiple targets, potentially contributing to a lower likelihood of resistance development. nih.gov Research suggests that this compound acts as a neurotoxin, specifically targeting the nervous system of mites and insects. nih.govresearchgate.net

Disruption of Intracellular Calcium Homeostasis

A key mechanism underlying this compound's acaricidal and insecticidal activity is the disruption of intracellular calcium homeostasis, leading to calcium overload. nih.govresearchgate.netresearchgate.net Studies have shown that this compound induces a significant increase in intracellular calcium levels in insect Sf9 cells in a concentration-dependent manner. nih.govresearchgate.net This calcium overload is considered a primary mode of action in insects. nih.gov

In Tetranychus cinnabarinus, the disruption of intracellular Ca²⁺ homeostasis and calcium signaling pathways mediated by specific proteins has been investigated. Research indicates that this compound activates TcGPCR (G-protein-coupled neuropeptide receptor), leading to a significant increase in intracellular free calcium levels. nih.govresearchgate.netresearchgate.net Conversely, downregulation of TcBAG (Bcl-2 protein) and TcGUK (guanylate kinase) enhanced susceptibility to this compound, while downregulation of TcGPCR decreased susceptibility. nih.gov These findings highlight the involvement of GPCR, BAG, and GUK in the calcium overload induced by this compound. nih.gov

Furthermore, studies on the plasma membrane Ca²⁺-ATPase 1 gene (TcPMCA1) in T. cinnabarinus have shown that this compound targets Ca²⁺-ATPase to exert its acaricidal effect. nih.govnih.govmdpi.com TcPMCA1 was significantly upregulated after exposure to this compound. nih.govmdpi.com Molecular docking studies suggest that this compound inserts into the binding cavity and interacts with amino acid residues at the binding site of the TcPMCA1 protein through hydrogen bonds, providing insight into the interaction mechanism. nih.govnih.govmdpi.com This inhibition of Ca²⁺-ATPase activity is vital in nervous signal conduction. nih.gov

Inhibition of Key Enzymes

This compound has been shown to suppress the activity of several key enzymes in mites and insects, further contributing to its toxic effects. These include enzymes crucial for nervous system function and energy metabolism.

Acetylcholinesterase (AChE) is a primary target enzyme of this compound in mites. mdpi.comsemanticscholar.orgresearchgate.netnih.govlnppswu.com Inhibition of AChE disrupts neurotransmission, leading to neurotoxic symptoms like excitement and convulsions observed in mites exposed to this compound. nih.gov Studies have demonstrated that this compound can suppress mite acetylcholinesterase activity. mdpi.comsemanticscholar.orgresearchgate.netnih.gov Research on this compound derivatives has also shown a correlation between AChE inhibition and acaricidal activity, suggesting AChE as a main site of action. mdpi.com

The enzymatic inhibitory activities of this compound on these key enzymes, coupled with its ability to disrupt calcium homeostasis, underscore its multi-targeted mechanism of action against acarids and insects.

Here are some of the detailed research findings in data tables:

StudyOrganismEffect on Intracellular Ca²⁺Mechanism
Hou et al. (2015) nih.govSpodoptera frugiperda (Sf9 cells)Significant increase in intracellular calcium level (dose-dependent)Inducing intracellular calcium overload
Zhou et al. (2019) nih.govresearchgate.netresearchgate.netTetranychus cinnabarinusSignificant increase in intracellular free calcium [Ca²⁺]i levelsDisruption of intracellular Ca²⁺ homeostasis and calcium signaling pathway mediated by GPCR, BAG, and GUK; Activation of TcGPCR
StudyOrganismEnzyme InhibitedFindings
Liang et al. (2011), Hou et al. (2015) mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govlnppswu.comTetranychus cinnabarinusAcetylcholinesterase (AChE)Suppresses activity, contributes to neurotoxic symptoms. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govlnppswu.com
Hou et al. (2015), Liang et al. (2011) mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govnih.govmdpi.comnih.govsemanticscholar.orgTetranychus cinnabarinusCa²⁺-ATPase (including TcPMCA1)Inhibited activity, vital in nervous signal conduction. TcPMCA1 upregulated after exposure. mdpi.comsemanticscholar.orgnih.govresearchgate.netnih.govnih.govmdpi.comnih.govsemanticscholar.org
Liang et al. (2011), Hou et al. nih.govresearchgate.netlnppswu.comTetranychus cinnabarinusNa⁺-K⁺-ATPaseInhibited activity. nih.govresearchgate.netlnppswu.com
Liang et al. (2011), Hou et al. nih.govresearchgate.netlnppswu.commdpi.comTetranychus cinnabarinusCa²⁺-Mg²⁺-ATPaseInhibited activity. nih.govresearchgate.netlnppswu.commdpi.com

Structure Activity Relationships Sar and Derivatization Strategies

Molecular Modifications and Their Impact on Biological Potency

Molecular modifications of the scopoletin scaffold have been explored to improve its biological activities, such as acaricidal and antitumor effects. Studies have shown that altering the substituents at specific positions of the coumarin (B35378) ring can significantly influence the potency of the resulting derivatives.

For instance, in the context of acaricidal activity against Tetranychus cinnabarinus, modifications at the C7 and C3 positions of this compound have been investigated. Introducing an aryl sulfate (B86663) group at C7 and different substitutes at C3 led to the synthesis of 28 new this compound derivatives. Among these, compounds 5a and 5j exhibited potent insecticidal activities against T. cinnabarinus, with LC₅₀ values of 57.0 and 20.0 μg/mL, respectively, compared to a control drug with an LC₅₀ of 15.0 μg/mL. Compound 4j showed selective insecticidal activity against Artemia salina with an LC₅₀ of 9.36 μg/mL, while its activity against T. cinnabarinus was much lower (LC₅₀ 93.0 μg/mL). mdpi.com The enzymatic inhibitory activity on acetylcholinesterase (AChE) showed a consistent trend with the insecticidal activity, suggesting AChE as a potential target. mdpi.com It was observed that a decreased electron cloud density of the Δ³,⁴ olefinic bond generally improved insecticidal activity against both T. cinnabarinus and A. salina. nih.gov Additionally, naphthyl or benzene (B151609) groups with a sulfate ester at the C7 position further enhanced insecticidal activity against A. salina. nih.gov

Another study focusing on acaricidal activity synthesized thirty phenolic ether derivatives of this compound modified at the 7-hydroxy position. nih.gov Several of these derivatives showed significantly higher acaricidal potency against T. cinnabarinus compared to this compound. nih.gov Specifically, compounds 32, 20, 28, 27, and 8 exhibited approximately 8.41-, 7.32-, 7.23-, 6.76-, and 6.65-fold higher acaricidal potency than this compound, respectively. nih.gov Compound 32 demonstrated the most promising activity, with about 1.45-fold higher potency than propargite. nih.gov

For antitumor activity, modifications of the this compound structure have also shown promise. The introduction of an aromatic phenyl ring was found to be associated with enhanced cytotoxic activity in a series of twelve novel this compound derivatives. ingentaconnect.com These derivatives displayed stronger inhibitory activities against tested cancer cell lines compared to this compound. ingentaconnect.com Compounds 5a, 5b, and 5e showed more potent antitumor activities than 5-FU. ingentaconnect.com Another study synthesized this compound derivatives by introducing α-aminoacetamide, acrylamide (B121943), and β-aminopropamide at the 3-position. bohrium.com Compounds 7a, 7b, 7e, 7f, 8a, and 8e exhibited more potent cytotoxicities against human cancer cell lines (MDA-MB-231, MCF-7, HepG2, and A549) than this compound. bohrium.com The introduction of acrylamide and its analogue β-aminopropamide significantly improved cytotoxicity, while α-aminoacetamide did not show a significant enhancement in potency. bohrium.com

Here is a table summarizing some research findings on the impact of modifications on this compound's biological activity:

Modification PositionType of ModificationBiological Activity TestedKey FindingSource
C7 (aryl sulfate), C3Different substitutesAcaricidal (T. cinnabarinus, A. salina), AChE inhibitionDecreased electron cloud density at Δ³,⁴ bond and aryl sulfate at C7 enhance activity. mdpi.comnih.gov mdpi.comnih.gov
7-hydroxyPhenolic ether derivativesAcaricidal (T. cinnabarinus)Compounds 32, 20, 28, 27, 8 showed significantly higher potency than this compound. nih.gov nih.gov
Core structureIntroduction of aromatic phenyl ringAntitumorAssociated with enhanced cytotoxic activity. ingentaconnect.com ingentaconnect.com
C3α-aminoacetamide, acrylamide, β-aminopropamideCytotoxicity (cancer cell lines)Acrylamide and β-aminopropamide significantly improved cytotoxicity; α-aminoacetamide did not. bohrium.com bohrium.com

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the desire to improve potency, selectivity, and potentially explore new therapeutic applications. Various synthetic strategies have been employed to create libraries of this compound analogues with diverse structural features.

One approach involves the modification of the hydroxyl group at the C7 position. For instance, a series of this compound phenolic ether derivatives were synthesized by reacting this compound with alkyl or aromatic halides. nih.gov Another strategy involved the synthesis of this compound derivatives with aryl sulfate at C7 and different substitutes at C3 to investigate insecticidal activity. mdpi.comnih.gov A total of 28 new derivatives were designed and synthesized for this study. mdpi.comnih.gov

For antitumor agents, twelve novel this compound derivatives were designed and synthesized by conjugating the 7-hydroxy group with alkyl or aromatic halides. ingentaconnect.com The synthesis typically involved the reaction of this compound with the corresponding halide in the presence of a base like K₂CO₃. ingentaconnect.com Another method for synthesizing this compound derivatives with potential anticancer activity involved introducing α-aminoacetamide, acrylamide, and β-aminopropamide moieties at the 3-position of the this compound scaffold. bohrium.com

The synthesis of this compound itself can be achieved through various methods, including Knoevenagel-Doebner reaction, which has been reported as an effective method for large-scale synthesis. ingentaconnect.com Other methods involve condensation reactions. nih.govingentaconnect.com

The design of these derivatives is often guided by SAR information obtained from studying naturally occurring coumarins and their known biological activities, as well as insights gained from computational studies. mdpi.comnih.govnih.gov

Computational Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a vital role in understanding the SAR of this compound derivatives and guiding the design of novel compounds with improved activity. nih.gov These methods provide insights into the relationship between chemical structure and biological activity and predict how molecules interact with their biological targets. nih.gov

Molecular docking is used to predict the binding modes and affinities of ligands within the binding pocket of target proteins. nih.govignited.in This helps to understand the molecular interactions, such as hydrogen bonds and van der Waals forces, that drive the binding process. ignited.inmdpi.com For example, molecular docking studies have been used to investigate the interaction of this compound and its derivatives with targets like acetylcholinesterase (AChE) in the context of insecticidal activity. mdpi.comnih.gov Docking simulations revealed the importance of the lactone ring and predicted the binding conformations, showing a correlation between insecticidal activity and binding scores. mdpi.comnih.gov

Molecular docking has also been applied to study the interaction of this compound with Ca²⁺-ATPase (TcPMCA1) in T. cinnabarinus, a target related to its acaricidal activity. nih.govmdpi.com These studies showed that this compound inserts into the binding cavity and interacts with amino acid residues at the binding site through hydrogen bonds. mdpi.com Docking studies with HER-2 protein, a target in breast cancer therapy, revealed that this compound exhibits affinity with a binding energy comparable to that of an established cancer drug, gefitinib. pharmrep.orgresearchgate.net Molecular docking has also been used to explore the potential interactions between this compound and HIV-1 reverse transcriptase, showing high affinity and potential interactions with key amino acid residues. ignited.in

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, untested compounds based on their structural properties. nih.gov Two-dimensional (2D) and three-dimensional (3D) QSAR models, such as CoMFA (comparative molecular field analysis) and CoMSIA (comparative molecular similarity index analysis), have been applied to this compound derivatives. nih.govmdpi.com

In acaricidal studies, QSAR analysis of this compound phenolic ether derivatives indicated that polarizability was an important parameter controlling bioactivity. nih.gov 3D-QSAR models suggested that bulky substituents at specific positions (C6, C3, C4, and C7), electron-positive groups at C7, hydrophobic groups at C3 and C4, and H-bond donor groups at C3 and C6 can increase acaricidal activity. nih.gov These findings provide valuable insights for the rational design of more potent acaricides. nih.gov QSAR studies on coumarin derivatives, including this compound, have also been used to explore their interaction with TcPMCA1, highlighting the importance of the C3, C6, and C7 positions for activity. mdpi.com

Computational approaches, by providing insights into molecular interactions and predicting activity based on structure, significantly contribute to the efficient design and discovery of novel this compound derivatives with enhanced biological properties. nih.gov

Pharmacokinetic Profiles and Biotransformation Studies

Absorption and Distribution Dynamics

Pharmacokinetic studies indicate that scopoletin is rapidly absorbed after oral administration in research models. nih.govresearchgate.netresearchgate.netdntb.gov.ua For instance, studies in rats have shown rapid absorption following oral dosing. cuni.cz After absorption, this compound is distributed to various tissues. In rats, significant distribution to the liver, kidney, and spleen has been observed following oral administration of scoparone (B1681568), a related compound that is metabolized to this compound. cuni.cz However, this compound was not detectable in the brain in this study, presumably due to the presence of the blood-brain barrier. cuni.cz In silico predictions also suggest high gastrointestinal absorption and blood-brain barrier permeation for this compound. mdpi.com

Metabolic Pathways and Enzyme Systems Involved

This compound undergoes extensive metabolism within the body. nih.govresearchgate.netresearchgate.netdntb.gov.ua Metabolism can be broadly categorized into Phase I oxidation reactions and Phase II conjugation reactions. cuni.cz

Phase I metabolism of related compounds like scoparone in rats has identified this compound, isothis compound (B190330), isofraxidin, and fraxidin (B1674052) as main metabolites. cuni.cz In vitro studies using liver microsomes from various mammalian species have identified this compound and isothis compound as major metabolites of scoparone, although the rates and ratios of formation varied between species. cuni.cz

Phase II metabolism involves conjugation reactions, with glucuronide and sulfate (B86663) conjugates being identified as major metabolites in human urine samples after oral administration of scoparone. cuni.cz The presence of these conjugates suggests rapid elimination. cuni.cz

While the biosynthesis of this compound in plants involves numerous enzymes such as tyrosine ammonia (B1221849) lyase (TAL), phenylalanine ammonia lyase (PAL), and various cytochrome P450 enzymes (e.g., C4H, C3H, F6'H, C2'H, CYP82C4), these enzymes are primarily involved in its formation within the plant itself. nih.govresearchgate.netoup.comresearchgate.net In the context of mammalian biotransformation, enzymes involved in oxidation (Phase I) and conjugation (Phase II), such as UDP-Glc: phenylpropanoid glucosyltransferases (UGT) which are key enzymes for the biosynthesis of scopolin (B1681689) (a glucoside of this compound) in plants, are relevant to its metabolism and elimination. wikipedia.orgresearchgate.net In silico analysis predicted that this compound does not inhibit or act as a substrate for CYP2D6 enzymes, which are important drug-metabolizing enzymes. mdpi.com

Bioavailability Considerations in Research Models

Pharmacokinetic studies have consistently indicated that this compound exhibits low oral bioavailability in research models. nih.govresearchgate.netresearchgate.netdntb.gov.ua Studies in rats have reported oral bioavailability values ranging from approximately 5.59% to 6.62% depending on the administered dose (5, 10, and 20 mg/kg). researchgate.net This low bioavailability is similar to that observed for coumarin (B35378) itself. researchgate.net The poor oral bioavailability of this compound may be attributed to factors such as its poor solubility in aqueous media, rapid absorption, and extensive metabolism by the liver and potentially the gastrointestinal tract. nih.govresearchgate.netresearchgate.netdntb.gov.uaresearchgate.net These factors contribute to only a small percentage of the administered dose reaching systemic circulation intact. researchgate.net Further studies are needed to explore methods to improve the oral bioavailability of this compound. nih.govresearchgate.netdntb.gov.ua

Oral Bioavailability of this compound in Rats researchgate.net

Dose (mg/kg)Oral Bioavailability (%)Standard Deviation (%)
56.621.72
105.591.16
205.650.75

In Silico ADMET Predictions for this compound mdpi.com

ParameterPrediction
GI AbsorptionHigh
Water SolubilityYes
BBB PermeationYes
CYP2D6 InhibitionNo
CYP2D6 SubstrateNo
OCT2 SubstrateNo
AMES MutagenicityNo

Mechanistic Toxicology and Safety Assessment in Research Models

Cellular and In Vivo Safety Profiles

Research indicates that scopoletin generally demonstrates low toxicity across various cell types tested in vitro. This suggests a favorable safety profile at the cellular level. For instance, toxicity research indicates the non-toxicity of this compound to most cell types tested to date. nih.govdntb.gov.uaresearchgate.netresearchgate.net Studies using MTT assays, a common method for assessing cell viability, have shown that this compound maintains acceptable cell viability even at relatively high concentrations, indicating minimal disruption to cellular functions. mdpi.comspandidos-publications.com One study specifically noted that this compound alone at indicated concentrations caused no obvious change in cell viability in airway smooth muscle cells. all-imm.com

In vivo studies in animal models have also provided insights into the safety profile of this compound. While comprehensive, long-term toxicity studies are noted as lacking in some reviews, available data from acute and subchronic studies suggest a relatively safe profile at tested doses. nih.govresearchgate.netresearchgate.net Acute toxicity tests, often involving single high doses, have shown no signs of toxicity or mortality in research animals at significant dose levels. nih.govscialert.netresearchgate.net Subchronic studies, involving repeated administration over a moderate period (typically 28 to 90 days), have generally not reported significant adverse effects on body weight, organ weights, or key biochemical parameters at tested doses. scialert.netresearchgate.netoamjms.eu

However, it is important to note that while many studies highlight the low toxicity of purified this compound, some research involving crude extracts containing this compound alongside other compounds has observed toxic effects at higher doses. nih.govresearchgate.netmdpi.com For example, an acute toxicity study using a cassava cortex extract containing this compound and cyanide noted toxicity signs and mortality at a high intraperitoneal dose in mice, although the oral LD50 of the extract was determined to be > 2000 mg/kg, classifying it as low toxicity via that route. nih.govresearchgate.net This underscores the importance of considering the purity of the compound and the presence of other substances when evaluating toxicity.

Studies investigating specific organ systems have generally not found significant histological damage at tested doses of this compound. For instance, histopathological analysis of the liver and kidneys in rats treated with a crude extract containing this compound did not reveal any damage compared to control groups in a subchronic study. researchgate.net Similarly, in a study evaluating the toxicity of an Elsholtzia ciliata extract, which may contain this compound, no obvious histological alterations were observed in the heart and kidney tissue sections at lower doses, although liver and lung issues were seen at higher doses of the extract. mdpi.com

Absence of Treatment-Associated Mortality or Abnormal Performance in Test Doses

A consistent finding across multiple research studies is the absence of treatment-associated mortality or abnormal performance in research models administered this compound at various tested doses. nih.govdntb.gov.uaresearchgate.netresearchgate.net

In acute toxicity studies, where animals receive a single high dose, this compound has failed to generate treatment-associated mortality and abnormal performance at limit test doses, such as 2000 mg/kg orally in SD rats. nih.govresearchgate.netresearchgate.netnih.gov This has led to the determination that the oral LD50 value of this compound is greater than 2000 mg/kg. nih.govresearchgate.netnih.gov Studies observing rats for up to 14 days after oral administration of this compound at doses up to 100 mg/kg detected no obvious acute toxicity signs, no significant changes in body weight, or gross behavioral variations. nih.govresearchgate.net

Subchronic toxicity studies, involving repeated daily administration, have also reported a lack of mortality and clinical abnormalities at tested doses. oamjms.eunih.gov For example, a 21-day subchronic toxicity study in mice administered an extract containing this compound reported no treatment-related mortalities or obvious morbidity or clinical abnormalities such as changes in external appearance, behavior, mental state, and daily activities at doses up to 720 mg/kg. nih.gov Similarly, a 28-day subchronic study with a plant extract containing this compound showed no signs of toxicity symptoms or behavioral changes in treated animals compared to controls. researchgate.net

While these findings suggest a good safety margin for this compound at the doses tested in these research models, the need for more comprehensive long-term toxicity studies in animals has been highlighted to further solidify its safety profile for extended exposure. nih.govresearchgate.netresearchgate.net

Data Tables

Based on the search results, here is a summary of some relevant toxicity data points in research models:

Study TypeAnimal ModelAdministration RouteTested Dose(s)Key Findings (Mortality/Performance)Reference
Acute ToxicitySD ratsOral2000 mg/kgNo treatment-associated mortality or abnormal performance; LD50 > 2000 mg/kg nih.govresearchgate.netnih.gov
Acute ToxicityRatsOral10, 50, 100 mg/kgNo obvious acute toxicity signs, no net gain/loss of body weight, no gross behavioral variation over 14 days nih.govresearchgate.net
Acute ToxicityAlbino ratsOral5000 mg/kgNo symptoms of toxicity or mortality. LD50 > 5000 mg/kg. scialert.net
Acute ToxicityWistar ratsOral5000 mg/kgNo deaths or signs of toxicity. researchgate.net
Subchronic ToxicityMiceOral180, 360, 720 mg/kg (extract)No treatment-related mortalities or clinical abnormalities over 21 days nih.gov
Subchronic ToxicityMale miceOral125, 250, 500, 1000 mg/kg (extract)No signs of toxicity symptoms or behavioral changes over 28 days. oamjms.eu

Note: Some data in the table are from studies using extracts containing this compound, as indicated.

Advanced Research Methodologies and Omics Integration

In Silico Modeling and Simulation

In silico modeling and simulation have become indispensable tools for predicting and understanding the interactions of scopoletin with biological targets at a molecular level. These computational methods allow researchers to screen for potential targets, elucidate binding modes, and predict the activity of this compound derivatives.

One of the primary in silico techniques used is molecular docking . This method predicts the preferred orientation of a ligand (this compound) when bound to a receptor. For instance, molecular docking studies have been employed to investigate the interaction of this compound with various protein targets. These studies have shown that this compound can fit into the binding cavities of target proteins, forming hydrogen bonds and other interactions with key amino acid residues. This approach has been used to explore this compound's potential as an acaricidal agent by modeling its interaction with the TcPMCA1 protein from the carmine (B74029) spider mite, Tetranychus cinnabarinus. The results indicated that this compound inserts into the binding cavity of the protein.

Quantitative Structure-Activity Relationship (QSAR) is another computational method that has been applied to this compound and its derivatives. QSAR models correlate the chemical structure of a compound with its biological activity. For this compound, 2D-QSAR models have been developed to understand the structural features that contribute to its acaricidal activity. These models have revealed that the polarizability of the molecule is a crucial parameter influencing its bioactivity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound when interacting with a biological target over time. These simulations can confirm the stability of the ligand-receptor complex predicted by molecular docking. For example, after docking this compound with a target protein, MD simulations can be run to observe the stability of the interaction and any conformational changes in the protein. Such simulations have been used to examine the interaction between this compound and its target proteins, providing a more dynamic and realistic view of the binding event. These simulations are often conducted under conditions that mimic physiological settings to enhance their predictive accuracy.

In Silico TechniqueApplication to this compound ResearchKey Findings
Molecular Docking Prediction of binding modes with protein targets.This compound can insert into the binding cavity of target proteins, forming key interactions with amino acid residues. nih.gov
QSAR Correlation of chemical structure with biological activity.Revealed that polarizability is a significant parameter controlling the bioactivity of this compound derivatives. wikipedia.org
Molecular Dynamics Examination of the dynamic interaction with target proteins.Confirms the stability of this compound-protein complexes and provides insights into conformational changes. nih.gov

Metabolomics Profiling in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been utilized to understand the systemic effects of this compound. By analyzing the changes in the metabolome following exposure to this compound, researchers can identify the metabolic pathways that are perturbed.

An untargeted metabolomics approach was used to evaluate the metabolic effects of this compound on zebrafish embryos. mdpi.comresearchgate.net This study revealed that exposure to this compound led to significant disturbances in the metabolic profile of the embryos. mdpi.comresearchgate.net A total of 60 metabolites were identified as being differentially expressed between the control and this compound-exposed groups. mdpi.com Among these, 33 metabolites were found to be upregulated, while 27 were downregulated. mdpi.comresearchgate.net

Pathway analysis of these differential metabolites indicated that this compound exposure affects several key metabolic pathways. mdpi.comresearchgate.net The most significantly impacted pathways included phosphonate (B1237965) and phosphinate metabolism, vitamin B6 metabolism, histidine metabolism, sphingolipid metabolism, and folate biosynthesis. mdpi.comresearchgate.netnih.gov Specifically, metabolite levels in phosphonate and phosphinate metabolism, vitamin B6 metabolism, and histidine metabolism were increased, whereas metabolites in sphingolipid metabolism were reduced. mdpi.com These findings suggest that this compound can induce marked metabolic disturbances and provide a basis for understanding the molecular mechanisms of its biological effects. mdpi.comresearchgate.net

Affected Metabolic PathwayDirection of Change
Phosphonate and phosphinate metabolismIncreased metabolite levels mdpi.com
Vitamin B6 metabolismIncreased metabolite levels mdpi.com
Histidine metabolismIncreased metabolite levels mdpi.com
Sphingolipid metabolismReduced metabolite levels mdpi.com
Folate biosynthesisAffected mdpi.comresearchgate.net
Lysine degradationAffected mdpi.com

Transcriptomic and Proteomic Analyses

The integration of transcriptomics and proteomics provides a comprehensive view of how this compound influences gene and protein expression, respectively. These analyses are crucial for elucidating the molecular pathways modulated by this compound.

Transcriptomic analysis , often performed using techniques like RNA-sequencing (RNA-seq) or microarrays, measures the expression levels of thousands of genes simultaneously. Studies on this compound have utilized microarray-based RNA expression profiling to investigate its effects on tumor cells. frontiersin.org This research revealed that the cellular response to this compound was not correlated with the expression of classical drug resistance-associated ATP-binding cassette (ABC) transporters. frontiersin.org However, a significant correlation was found between this compound resistance and mutations in RAS oncogenes, as well as slow proliferative activity. frontiersin.org Further analysis identified a set of 40 genes with promoter regions containing binding motifs for the transcription factor NF-κB, which is known to be associated with drug resistance. frontiersin.org

In another study combining metabolomics and transcriptomics in Angelica dahurica var. formosana, researchers identified 17 β-glucosidase (BGLU) genes associated with coumarin (B35378) biosynthesis. creative-proteomics.com Nine of these genes showed a positive correlation with the synthesis of coumarin and this compound. creative-proteomics.com This integrated omics approach provided a deeper understanding of the genetic regulation of this compound biosynthesis in this plant. creative-proteomics.com

Proteomic analyses focus on the large-scale study of proteins. While broad, untargeted proteomic studies on this compound are not extensively reported, several studies have investigated the effect of this compound on the expression of specific proteins using methods like Western blotting. For example, in human cervical cancer cells, this compound treatment led to an increased expression of the pro-apoptotic protein Bax and caspases 3, 8, and 9, while decreasing the expression of the anti-apoptotic protein Bcl-2. In the context of bone metabolism, this compound was found to stimulate the cellular induction of bone morphogenetic protein-2 (BMP-2) and osteopontin (B1167477) in pre-osteoblastic cells. Furthermore, in studies on inflammation, this compound has been shown to suppress the expression of cyclooxygenase-2 (COX-2) in a concentration-dependent manner.

Gene Expression Modulation Studies

Studies focusing on the modulation of gene expression by this compound have provided valuable insights into its mechanisms of action. These investigations often involve measuring changes in the mRNA levels of specific genes in response to this compound treatment.

For instance, research on the anti-inflammatory effects of this compound has demonstrated its ability to decrease the expression of inflammation-related genes. In bone marrow-derived dendritic cells (BM-DCs) activated with lipopolysaccharide (LPS), this compound treatment led to a significant reduction in the mRNA levels of pro-inflammatory cytokines such as IL-1β, IL-6, IL-23, and TNF-α.

Furthermore, transcriptomic analyses have revealed broader patterns of gene expression modulation by this compound. As mentioned previously, microarray-based profiling of the NCI-60 cell line panel showed that the expression of a set of 40 genes, all regulated by the transcription factor NF-κB, was correlated with the cellular response to this compound. frontiersin.org This suggests that NF-κB signaling may be a key pathway through which this compound exerts its effects and, conversely, a mechanism of resistance to the compound. frontiersin.org

In the context of iron homeostasis in plants, the expression of genes involved in this compound biosynthesis is upregulated under iron deficiency. researchgate.net For example, the gene encoding this compound 8-hydroxylase (S8H), an enzyme that converts this compound to fraxetin (B1674051), is strongly responsive to iron levels. nih.gov Overexpression of S8H has been shown to improve fraxetin biosynthesis. nih.gov These studies highlight how the expression of genes related to this compound metabolism is tightly regulated in response to environmental cues.

Gene/Gene SetBiological ContextEffect of this compound/Related Condition
Pro-inflammatory cytokine genes (IL-1β, IL-6, IL-23, TNF-α)InflammationDecreased mRNA expression biointerfaceresearch.com
NF-κB regulated genesCancer cell responseExpression correlated with cellular response frontiersin.org
This compound biosynthesis genes (e.g., S8H)Plant iron homeostasisUpregulated under iron deficiency researchgate.net
β-glucosidase (BGLU) genesCoumarin biosynthesis in plantsExpression positively correlated with this compound synthesis creative-proteomics.com

Future Perspectives and Emerging Research Avenues

Identification of Novel Molecular Targets

Elucidating the precise molecular mechanisms and identifying novel targets of scopoletin are critical for understanding its diverse pharmacological effects and for rational drug design. While some enzyme targets like choline (B1196258) acetyltransferase, acetylcholinesterase, and monoamine oxidase have been identified, a comprehensive understanding of all interacting proteins and pathways is still emerging. nih.govresearchgate.net Research suggests that this compound can modulate various signaling pathways, including those involved in apoptosis, cell proliferation, oxidative stress, and inflammation. mdpi.comeurekaselect.comnih.govignited.inresearchgate.netspringermedizin.despandidos-publications.com For instance, studies indicate its ability to induce apoptosis in cancer cells and inhibit the expression of genes related to cancer development, such as Bcl-2 and c-Myc. mdpi.com this compound has also been shown to inhibit NF-κB activation, a key pathway in inflammation. springermedizin.defrontiersin.org Further studies are needed to explore its interaction with specific proteins and enzymes, potentially utilizing advanced techniques like proteomics and target deconvolution strategies. nih.govresearchgate.net Research into its acaricidal mechanism, for example, has focused on its interaction with Ca²⁺-ATPase, suggesting this as a potential target in pests. frontiersin.orgmdpi.commdpi.com Understanding these interactions at a molecular level will pave the way for developing more potent and specific therapeutic agents. mdpi.com

Enhancement of Oral Bioavailability and Formulation Strategies

A significant challenge for the therapeutic application of this compound is its low oral bioavailability, rapid absorption, and extensive metabolism, which are partly attributed to its poor solubility in aqueous media. nih.govresearchgate.netdntb.gov.ua Future research will focus on developing innovative formulation strategies to improve its pharmacokinetic profile. This includes exploring novel drug delivery systems such as nanoparticles, liposomes, and other nanocarriers that can enhance solubility, improve absorption, protect against metabolism, and facilitate targeted delivery to specific tissues or cells. mdpi.com Strategies to improve solubility and membrane permeability through chemical modification or formulation techniques are also crucial. ignited.in Research into the impact of the food matrix on this compound absorption and metabolism could also provide insights for optimizing its delivery when consumed through dietary sources.

Development of Lead Compounds and Derivatives for Therapeutic Applications

Given its favorable pharmacological activities and relatively low toxicity observed in studies to date, this compound is considered a suitable lead compound for the development of new, efficient, and low-toxicity derivatives. nih.govresearchgate.netdntb.gov.ua Future research will involve the synthesis of novel this compound analogs with improved potency, specificity, and pharmacokinetic properties. mdpi.commdpi.comresearchgate.netnih.govresearchgate.netresearchgate.netbohrium.commdpi.com Structure-activity relationship (SAR) studies will be instrumental in identifying key structural features responsible for its biological activities and guiding the design of more effective compounds. mdpi.comresearchgate.netbohrium.commdpi.com The development of derivatives with enhanced anticancer, anti-inflammatory, or other specific therapeutic activities is a key focus. eurekaselect.comnih.govnih.govresearchgate.net Preclinical studies using in vitro and in vivo models will be essential to evaluate the efficacy and safety of these novel derivatives, paving the way for potential clinical translation. researchgate.netnih.govresearchgate.net

Exploration of Synergistic Effects in Combination Therapies

Exploring the synergistic effects of this compound in combination with conventional therapeutic agents or other bioactive compounds holds significant potential for enhancing treatment efficacy and potentially reducing the required doses of existing drugs, thereby minimizing side effects. eurekaselect.comnih.govresearchgate.netmdpi.comresearchgate.netbdpsjournal.org Research has already indicated that this compound can exhibit synergistic effects with certain chemotherapeutic drugs, such as cisplatin (B142131), in inhibiting cancer cell proliferation and inducing apoptosis. researchgate.netresearchgate.netbdpsjournal.org Future studies will investigate the synergistic potential of this compound in combination with a wider range of drugs for various diseases, including cancer, inflammatory disorders, and infectious diseases. mdpi.comnih.gov Understanding the mechanisms underlying these synergistic interactions is crucial for developing rational combination therapy strategies. researchgate.net This approach could lead to the development of more effective and less toxic treatment regimens.

No suitable data for an interactive data table was found within the text for this section focusing on future perspectives.

Q & A

Q. Table 1: this compound Extraction Yields Across Plant Sources

Plant SpeciesMethodThis compound ContentReference
Morinda citrifoliaSoxhlet0.93%
Artemisia annuaColumn Chromatography0.3%
Evolvulus alsinoidesHPTLC0.0076%

How does this compound exert anti-proliferative effects in cancer cells, and what experimental models validate this?

Methodological Answer:
this compound induces apoptosis and cell cycle arrest via dose-dependent mechanisms:

  • Prostate Cancer (LNCaP): At 65.1 µM IC₅₀, this compound increases sub-G0/G1 phase cells (apoptotic population) by 92% after 48 hours, validated via flow cytometry .
  • Airway Smooth Muscle Cells (ASMCs): Inhibits PDGF-BB-induced proliferation (20 µM reduces viability by 30%) using CCK-8 assays .
  • Experimental Design: Use ANOVA with Tukey’s post-hoc test (p < 0.05) for statistical rigor .

What in silico strategies are effective for predicting this compound’s interaction with viral proteases like SARS-CoV-2 Mpro?

Methodological Answer:

  • Molecular Docking: AutoDock Vina 1.1.2 with SARS-CoV-2 Mpro (PDB ID: 6Y84) reveals a binding affinity of −6.9 kcal/mol, comparable to hydroxychloroquine. Visualize results with PyMOL .
  • Validation: Follow docking with in vitro protease inhibition assays (e.g., fluorescence-based enzymatic activity tests) .

Q. Table 2: Key Parameters for this compound Docking Studies

ParameterValueReference
Target ProteinSARS-CoV-2 Mpro (6Y84)
Binding Affinity−6.9 kcal/mol
Control CompoundHydroxychloroquine

How can researchers resolve contradictions in this compound’s reported cytotoxicity thresholds across studies?

Methodological Answer:
Discrepancies arise from cell-type specificity and assay conditions:

  • Prostate Cancer vs. Neuropharmacology: IC₅₀ values range from 65.1 µM (LNCaP) to ≥450 µg/ml (neurotoxicity in cognitive models). Convert units for cross-study comparison (e.g., 450 µg/ml ≈ 2.3 mM, assuming MW 192.17 g/mol) .
  • Standardization: Use MTT/CCK-8 assays with controls (e.g., untreated cells and reference drugs) .

What mechanisms underlie this compound’s modulation of NF-κB in autoimmune encephalomyelitis (EAE)?

Methodological Answer:

  • In Vivo Models: EAE mice treated with this compound show reduced CNS inflammation via downregulation of MHC II, CD80/86 on dendritic cells (DCs), and Th1/Th17 polarization .
  • Biochemical Assays: Measure NF-κB phosphorylation (Western blot) and cytokine levels (ELISA for TNF-α, IL-17) .

How does this compound’s dual role in ROS scavenging and pro-oxidant effects influence experimental outcomes?

Methodological Answer:

  • ROS Scavenging: In Carr-induced edema, this compound upregulates SOD, CAT, and GPx, reducing MDA levels .
  • Pro-Oxidant Effects: At high concentrations, this compound may generate ROS, necessitating dose-response assays (e.g., DCFH-DA fluorescence) .

Experimental Workflow:

Induce oxidative stress (e.g., H₂O₂ treatment).

Quantify ROS via fluorometry.

Measure antioxidant enzyme activities spectrophotometrically .

What are the best practices for isolating this compound from plant matrices with high purity?

Methodological Answer:

  • Extraction: Use Soxhlet (non-polar solvents) or supercritical CO₂ for thermolabile compounds .
  • Purification: Combine column chromatography (silica gel) with recrystallization (ethanol/water) for >95% purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.